molecular formula C13H20N2 B1609120 2-[(3-Methylpyridin-4-yl)methyl]azepane CAS No. 881040-70-6

2-[(3-Methylpyridin-4-yl)methyl]azepane

Cat. No.: B1609120
CAS No.: 881040-70-6
M. Wt: 204.31 g/mol
InChI Key: OSNDCBRJTAIDGW-UHFFFAOYSA-N
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Description

2-[(3-Methylpyridin-4-yl)methyl]azepane is a synthetic organic compound featuring an azepane ring, a seven-membered saturated ring with one nitrogen atom, linked to a 3-methylpyridine group via a methylene bridge . Azepanes are cyclic secondary amines that serve as versatile scaffolds and key intermediates in medicinal chemistry and drug discovery. While the specific research applications and mechanism of action for this compound are not fully delineated in the literature, its molecular structure suggests potential as a building block for the development of pharmacologically active molecules. The presence of both a basic azepane nitrogen and a pyridine ring creates a pharmacophore commonly found in compounds interacting with biological targets. Researchers may investigate its utility as a ligand for various receptors or as a precursor in synthesizing more complex chemical entities. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(3-methylpyridin-4-yl)methyl]azepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H20N2/c1-11-10-14-8-6-12(11)9-13-5-3-2-4-7-15-13/h6,8,10,13,15H,2-5,7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSNDCBRJTAIDGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)CC2CCCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00405854
Record name 2-[(3-methylpyridin-4-yl)methyl]azepane
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Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881040-70-6
Record name Hexahydro-2-[(3-methyl-4-pyridinyl)methyl]-1H-azepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=881040-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(3-methylpyridin-4-yl)methyl]azepane
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URL https://comptox.epa.gov/dashboard/DTXSID00405854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 3 Methylpyridin 4 Yl Methyl Azepane and Its Precursors

Retrosynthetic Analysis of the 2-[(3-Methylpyridin-4-yl)methyl]azepane Structure

A retrosynthetic analysis of this compound suggests several possible disconnections to simplify the structure into readily available starting materials or key intermediates. The most logical and convergent approach involves disconnecting the bond between the azepane ring and the exocyclic methylene (B1212753) group. This carbon-carbon bond disconnection leads to two primary synthons: an electrophilic 3-methyl-4-(halomethyl)pyridine derivative and a nucleophilic 2-metallo-azepane species.

Alternatively, a disconnection at the nitrogen-carbon bond of the azepane ring is conceivable, leading to an open-chain precursor. However, the C-C bond disconnection strategy is often preferred as it allows for a modular approach where the two heterocyclic cores are synthesized independently and coupled in a later step. This strategy facilitates the synthesis of analogues by allowing for variation in either the azepane or the pyridine (B92270) fragment. The forward synthesis would therefore involve the generation of a nucleophile at the C2 position of a suitably N-protected azepane, followed by its reaction with an electrophilic pyridine-containing fragment like 4-(chloromethyl)-3-methylpyridine.

Development of Novel Synthetic Routes to the Azepane Core

The azepane ring is a seven-membered nitrogen heterocycle that is a common feature in numerous bioactive molecules. nih.govnih.gov However, its synthesis can be challenging due to unfavorable entropic factors and transannular strain associated with the formation of medium-sized rings. nih.gov Consequently, significant research has been dedicated to developing robust methods for the construction of this scaffold. nih.govmanchester.ac.uk

The construction of the azepane skeleton can be achieved through various cyclization strategies. Key methods include:

Ring Expansion: This is a powerful strategy that often involves the expansion of more readily accessible five- or six-membered rings. For instance, the Beckmann rearrangement of cyclohexanone (B45756) oximes provides a classic route to caprolactam, a direct precursor to azepane. More recent methods include palladium-catalyzed ring expansion of spirocyclopropanes to form caprolactams and azepanes. nih.gov

Intramolecular Cyclization: These reactions involve the formation of a bond between two ends of a linear precursor. Examples include the intramolecular reductive amination of keto-aldehydes or the cyclization of ω-aminoalkyl halides. Anodic olefin coupling reactions have also been employed to generate substituted pyrrolidine and piperidine (B6355638) rings, a strategy that could potentially be extended to azepane synthesis. nih.gov

Dearomative Ring Expansion: A novel strategy involves the photochemical dearomative ring expansion of nitroarenes. This process, mediated by blue light, transforms a six-membered benzene ring into a seven-membered ring system, which can then be hydrogenated to yield polysubstituted azepanes in two steps. nih.govmanchester.ac.ukrwth-aachen.de This method allows for the translation of the substitution pattern of the starting nitroarene to the final azepane product. rwth-aachen.de

Cyclization StrategyDescriptionKey PrecursorsReference
Beckmann Rearrangement Acid-catalyzed rearrangement of a cyclohexanone oxime to form a caprolactam, which is then reduced.Cyclohexanone Oxime acs.org
Reductive Amination Intramolecular reaction of a linear chain containing both an amine and a carbonyl group.6-aminohexanal acs.org
Photochemical Ring Expansion Blue-light mediated dearomatization and expansion of a nitroarene followed by hydrogenation.Substituted Nitroarenes nih.govmanchester.ac.uk
Aza-Prins Cyclization Iron(III)-catalyzed reaction forming a C-N and C-C bond to yield tetrahydroazepines.Homoallylic amines, Aldehydes organic-chemistry.org

Organolithium chemistry offers powerful tools for the functionalization of heterocyclic compounds, including the synthesis of substituted azepanes. libretexts.orgyoutube.com A notable chemoenzymatic strategy utilizes organolithium intermediates for the stereospecific synthesis of enantioenriched 2-substituted azepanes. acs.orgacs.org

This method involves several key steps:

Biocatalytic Reduction: An initial biocatalytic asymmetric reductive amination of a cyclic imine precursor using imine reductases (IREDs) generates a chiral 2-aryl azepane. acs.orgacs.org

Urea Formation: The resulting chiral amine is converted into the corresponding N'-aryl urea.

Organolithium-Mediated Rearrangement: Treatment of the urea with a strong base, such as an organolithium reagent, generates a configurationally stable benzyllithium intermediate. This intermediate undergoes a stereospecific intramolecular transfer of the aryl group to the C2 position of the azepane ring. acs.orgacs.org

This sequence demonstrates the utility of organolithium chemistry in achieving stereospecific C-C bond formation at the α-position to the nitrogen atom in the azepane ring, providing access to synthetically challenging α-tertiary amine derivatives. acs.org

The application of green chemistry principles is becoming increasingly important in pharmaceutical synthesis to reduce environmental impact. nih.govijpsjournal.comunibo.it For azepane synthesis, this involves developing methodologies that are more sustainable and atom-economical. researchgate.net

Key green chemistry approaches include:

Catalysis: The use of catalytic methods, rather than stoichiometric reagents, minimizes waste. nih.gov For example, transition metal-catalyzed cyclizations, such as those using palladium or ruthenium, can efficiently construct the azepane ring. nih.govorganic-chemistry.org

Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical fluids is a core principle. ijpsjournal.com Base-promoted palladium-catalyzed cascade reactions in aqueous systems have been developed to access certain azepine derivatives. researchgate.net

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. greenchemistry-toolkit.org Ring expansion and tandem reactions are often highly atom-economical as they construct complex scaffolds in a single transformation. nih.gov

Energy Efficiency: Utilizing methods that require less energy, such as microwave-assisted synthesis or reactions that proceed at ambient temperature, aligns with green chemistry goals. nih.govresearchgate.net A one-pot synthesis of nitrogen heterocycles from alkyl dihalides and primary amines under microwave irradiation in an aqueous medium has been reported. organic-chemistry.org

Green Chemistry PrincipleApplication in Azepane SynthesisExampleReference
Waste Prevention Designing syntheses to minimize byproducts.Tandem amination/cyclization reactions create multiple bonds in one pot, reducing waste from intermediate workups. nih.govresearchgate.net
Atom Economy Maximizing the incorporation of reactant atoms into the final product.Ring expansion reactions incorporate most of the atoms from the starting material into the larger ring. greenchemistry-toolkit.org
Use of Catalysis Employing catalysts to reduce the need for stoichiometric reagents.Palladium-catalyzed oxidative cyclization of γ-heteroalkenyl β-keto amides. organic-chemistry.org
Safer Solvents Using environmentally benign solvents.Base-promoted palladium-catalyzed cascade reactions in 1,4-dioxane-H2O systems. researchgate.net
Design for Energy Efficiency Conducting reactions at ambient temperature and pressure.Photochemical dearomative ring expansion of nitroarenes using blue light at room temperature. nih.govmanchester.ac.uk

Approaches to the 3-Methylpyridine (B133936) Subunit and its Functionalization

One effective approach starts from 3,5-lutidine. The steric hindrance from the two methyl groups at the β-positions can direct reactions at the γ-position (C4). cdnsciencepub.com For example, reaction of 3,5-lutidine with acetic anhydride and zinc can yield 3,5-dimethyl-4-acetylpyridine, which is a versatile intermediate. cdnsciencepub.com While the target is 3-methyl-4-(halomethyl)pyridine, similar principles of directed functionalization can be applied.

A more direct route to the required 4-(chloromethyl)-3-methylpyridine hydrochloride involves the functionalization of 3,4-lutidine (3,4-dimethylpyridine). This can be achieved through radical chlorination of the 4-methyl group, which is generally more reactive towards such reactions than the 3-methyl group. The resulting product can then be used as the electrophilic coupling partner. A similar strategy has been successfully used in the synthesis of related compounds. nih.gov

Coupling Reactions for Integrating the Methylpyridine and Azepane Scaffolds

The final and crucial step in the synthesis is the coupling of the azepane and 3-methylpyridine fragments. The choice of coupling reaction depends on the specific functional groups installed on the two precursors during the retrosynthetic planning.

Nucleophilic Substitution: A straightforward approach involves the alkylation of a 2-lithioazepane derivative with 4-(chloromethyl)-3-methylpyridine hydrochloride. nih.gov In this method, an N-protected azepane is deprotonated at the C2 position using a strong base like an organolithium reagent, creating a potent nucleophile. This nucleophile then displaces the chloride on the pyridine fragment to form the desired C-C bond.

Cross-Coupling Reactions: Modern cross-coupling reactions offer a powerful alternative. wikipedia.org For example, a Negishi cross-coupling could be employed. nih.gov This would involve the reaction of a 2-organozinc azepane derivative with a 4-halo-3-methylpyridine. This method is known for its high functional group tolerance. nih.gov

The table below summarizes potential coupling strategies.

Coupling ReactionAzepane FragmentPyridine FragmentCatalyst/ReagentBond Formed
Nucleophilic Alkylation 2-Lithio-N-Boc-azepane4-(Chloromethyl)-3-methylpyridinen-BuLi or LDAC-C
Negishi Coupling 2-(Zinchalide)-N-Boc-azepane4-Iodo-3-methylpyridinePalladium catalystC-C
Suzuki Coupling 2-(Boronic ester)-N-Boc-azepane4-Bromo-3-methylpyridinePalladium catalystC-C

Transition Metal-Catalyzed Cross-Coupling Methods

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing efficient and direct routes for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org For the synthesis of this compound, these methods can be envisioned to couple a suitable azepane precursor with a functionalized 3-methylpyridine derivative. Due to the directing effect of the pyridine nitrogen, N-aryl-2-aminopyridines can readily form stable complexes with metals, facilitating cyclization and functionalization. rsc.orgresearchgate.net

Palladium, rhodium, iridium, ruthenium, cobalt, and copper are common catalysts for such transformations. rsc.orgresearchgate.net For instance, a palladium-catalyzed cross-coupling reaction could potentially unite a 2-organometallic azepane derivative with 4-(halomethyl)-3-methylpyridine. Conversely, a 2-haloazepane could be coupled with an organometallic species derived from 4-methyl-3-picoline. The synthesis of various N-heterocycles has been achieved using this atom-economical strategy. researchgate.net

A related synthetic strategy involves the coupling of 4-(chloromethyl)-3-methylpyridine hydrochloride with a lactam, such as 4-(3,5-difluorophenyl)pyrrolidin-2-one, using a strong base like sodium hydride (NaH) in tetrahydrofuran (THF). nih.gov While this specific example leads to a pyrrolidinone derivative rather than an azepane and is not a transition-metal catalyzed cross-coupling, it demonstrates a viable method for forging the crucial C-N bond between the pyridine's methyl linker and the heterocycle's nitrogen atom. Adapting this to a pre-formed azepane ring is a feasible synthetic route.

Rhodium-catalyzed asymmetric carbometalation has been used to create 3-substituted piperidines from dihydropyridines and arylboronic acids, suggesting that similar strategies could be explored for azepane analogs. nih.govacs.org Furthermore, copper-catalyzed tandem reactions have been developed for synthesizing imidazo[1,2-a]pyridines, showcasing the utility of copper in constructing fused heterocyclic systems. beilstein-journals.org

Catalyst TypeReaction TypePotential Application for Target SynthesisReference Example
Palladium (Pd)Cross-CouplingCoupling of a 2-organometallic azepane with a 4-(halomethyl)-3-methylpyridine.General cross-coupling of N-aryl-2-aminopyridines. rsc.orgresearchgate.net
Rhodium (Rh)Asymmetric CarbometalationPotential for asymmetric synthesis of substituted azepane analogs from azepine precursors.Synthesis of enantioenriched 3-piperidines from pyridine. nih.govacs.org
Copper (Cu)Tandem Amination/CyclizationFormation of functionalized azepine rings from fluorinated allenynes and amines. nih.govSynthesis of trifluoromethyl-substituted azepin-2-carboxylates. nih.gov
Nickel (Ni)Reductive Cross-CouplingCoupling of styrenyl aziridines with aryl iodides, suggesting pathways for ring-opening and functionalization.Synthesis of β-phenethylamines from aziridines. mdpi.com

Photochemical and Ring Expansion Techniques for Pyridine-Azepane Linkages

Photochemical methods offer unique pathways for the synthesis and rearrangement of heterocyclic compounds. The irradiation of pyridine N-oxides, for instance, can lead to a photorearrangement to form 2-formylpyrroles. nsf.gov More complex pyridinophane N-oxides have been shown to yield various products, including ketopyrrolophanes and macrocyclic azirenes, upon photoexcitation. nsf.gov Photolysis of phenyl azide in the presence of amines leads to a ring enlargement, forming 2-amino-3H-azepine derivatives, demonstrating a photochemical route to the seven-membered ring. researchgate.net Such strategies could be adapted to precursors where the pyridine and a potential azepine-forming moiety are already linked.

Ring expansion reactions provide a powerful method for constructing seven-membered rings like azepane, which are often challenging to form via direct cyclization. nih.govresearchgate.net These reactions typically start from more readily available five- or six-membered heterocyclic precursors.

Key ring expansion strategies for azepane synthesis include:

Photochemical Dearomative Ring Expansion : A recently developed strategy converts simple nitroarenes into complex azepanes. nih.govresearchgate.netrwth-aachen.de This process, mediated by blue light at room temperature, transforms a six-membered benzenoid framework into a seven-membered ring system via a singlet nitrene intermediate. A subsequent hydrogenolysis furnishes the saturated azepane in two steps. nih.govresearchgate.netrwth-aachen.de

Ullmann-Type Annulation/Rearrangement Cascade : 5-Arylpyrrolidine-2-carboxylates can be transformed into 1H-benzo[b]azepine-2-carboxylates under copper(I) promotion. This method constitutes a pyrrolidine-to-azepane ring expansion. acs.org

Nucleophilic Substitution-Mediated Expansion : The reaction of 2-azanorbornan-3-yl methanols under Mitsunobu or mesylation conditions can lead to a stereoselective ring expansion to form chiral-bridged azepanes (2-azabicyclo[3.2.1]octanes). researchgate.net The reaction proceeds through an aziridinium intermediate that is opened by a nucleophile. researchgate.net

These methods highlight the potential to first construct a pyridine-substituted piperidine or pyrrolidine and then expand the smaller ring to the desired azepane core.

Stereoselective Synthesis of this compound Analogs

The 2-position of the azepane ring in the target molecule is a stereocenter. Therefore, controlling the stereochemistry during synthesis is crucial for accessing enantiomerically pure analogs. This can be achieved through asymmetric catalysis or by using chiral auxiliaries.

Asymmetric Catalysis in Heterocycle Construction

Asymmetric catalysis is an efficient method for preparing chiral compounds. However, the synthesis of chiral pyridine derivatives can be challenging because the Lewis basicity of the pyridine nitrogen can deactivate the catalyst. chim.it Despite this, several catalytic asymmetric reactions have been successfully applied to pyridyl substrates. chim.it

Relevant asymmetric catalytic approaches include:

Asymmetric Allylic Alkylation : Molybdenum-catalyzed asymmetric allylic alkylation has been used to create enantioenriched intermediates that can be elaborated into chiral azepanes. acs.orgacs.org This method can forge quaternary stereocenters with excellent enantioselectivity. acs.org

Asymmetric Reduction : The catalytic asymmetric reduction of pyridine-based ketones, olefins, and imines is a practical route to chiral pyridine derivatives. chim.it

Asymmetric Cross-Coupling : Rhodium-catalyzed asymmetric reductive Heck reactions have proven effective for synthesizing enantioenriched 3-substituted piperidines from pyridines and boronic acids, providing a template for extension to other N-heterocycles. acs.org

Chelation-Assisted Catalysis : A chiral N,N′-dioxide/metal complex can be used to promote reactions like the interrupted Japp-Klingemann reaction, yielding enantioenriched azo compounds containing azaarene moieties. researchgate.net

Chiral Auxiliary-Mediated Approaches

A chiral auxiliary is a stereogenic group temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed and can often be recovered.

Commonly used chiral auxiliaries in heterocyclic synthesis include:

Oxazolidinones : These are widely used in stereoselective aldol and alkylation reactions. An acyl group attached to the oxazolidinone can be enolized and reacted with an electrophile, with the bulky groups on the auxiliary directing the approach of the electrophile to create a specific stereoisomer. wikipedia.org

Pseudoephedrine and Pseudoephenamine : Reacting a carboxylic acid with pseudoephedrine or its analog, pseudoephenamine, forms a chiral amide. harvard.edu The α-proton can be deprotonated to form an enolate, and subsequent alkylation occurs with high diastereoselectivity, directed by the auxiliary's stereocenters. The auxiliary is then cleaved to reveal the enantiomerically enriched product. wikipedia.orgharvard.edu

Camphorsultam : This is another effective chiral auxiliary used to control the stereochemistry of various transformations, including alkylations and aldol reactions.

For synthesizing a chiral analog of this compound, one could envision attaching a chiral auxiliary to a precursor like 2-carboxyazepane. Subsequent alkylation at the α-position with 4-(halomethyl)-3-methylpyridine would proceed with stereocontrol, followed by the removal of the auxiliary.

Optimization of Reaction Conditions and Process Intensification Studies

Optimizing reaction conditions is critical for maximizing yield, minimizing side products, and ensuring scalability. For the synthesis of heterocyclic compounds, this involves screening solvents, catalysts, temperature, and reaction times. For instance, in a molybdenum-catalyzed allylic alkylation, extensive efforts to improve regioselectivity included screening Lewis acid additives, electrophile leaving groups, and solvents, although these were met with limited success in that specific case. acs.org

Process intensification aims to develop safer, more efficient, and more sustainable manufacturing processes. unito.itpharmasalmanac.com A key technology in this area is flow chemistry, where reactants are continuously pumped through a reactor. pharmasalmanac.comfrontiersin.org

Advantages of flow chemistry for heterocyclic synthesis include:

Enhanced Safety : Small reaction volumes and superior heat exchange allow for the use of highly reactive reagents and exothermic reactions that would be hazardous on a large scale in batch reactors. unito.itpharmasalmanac.com

Improved Yield and Selectivity : Precise control over reaction parameters like temperature, pressure, and mixing leads to better reproducibility and often higher yields and purities. pharmasalmanac.comresearchgate.net

Scalability : Scaling up production is achieved by running the flow reactor for a longer duration rather than using larger reactors, simplifying the transition from lab to industrial scale. researchgate.net

Flow chemistry has been successfully applied to the synthesis of various heterocycles, including pyrroles and pyridine derivatives, often reducing reaction times significantly. researchgate.net Photochemical reactions are particularly well-suited to flow setups, as the high surface-area-to-volume ratio ensures uniform irradiation of the reaction mixture, improving efficiency and yield, as demonstrated in the synthesis of pyrrolophanes. nsf.govnottingham.ac.uk The application of these principles would be essential for the efficient and safe large-scale production of this compound.

ParameterOptimization GoalIntensification StrategyBenefit
TemperatureControl exotherms, improve selectivityContinuous flow reactor with high heat exchange capacity.Enables reactions at higher temperatures safely, accelerating reaction rates. pharmasalmanac.com
MixingEnsure homogeneity for fast reactionsUse of microreactors or static mixers in a flow setup.Improves yield and reduces side products by eliminating localized concentration gradients. pharmasalmanac.com
Reaction TimeIncrease throughputHigh-temperature/pressure flow protocols.Converts long batch reactions into high-speed flow processes. researchgate.net
PhotochemistryImprove light penetration and efficiencyThin-film or micro-capillary flow photoreactors.Maximizes photon capture, leading to higher yields and productivity. nsf.govnottingham.ac.uk

Advanced Spectroscopic and Structural Elucidation of 2 3 Methylpyridin 4 Yl Methyl Azepane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

No specific ¹H or ¹³C NMR data, including chemical shifts, coupling constants, or multi-dimensional NMR correlations (COSY, HSQC, HMBC, NOESY), for 2-[(3-Methylpyridin-4-yl)methyl]azepane could be located.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Without primary spectral data, a discussion of the through-bond and through-space correlations for this specific molecule is not possible.

Conformational Analysis via Variable Temperature NMR

Information regarding the conformational dynamics of the azepane ring and its interaction with the substituted pyridine (B92270) moiety from variable temperature NMR studies is not available.

Mass Spectrometry for Molecular Fragmentation and Isotopic Analysis

No mass spectrometry data, which would be essential for understanding the molecule's fragmentation patterns and confirming its elemental composition, has been found.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

The specific fragmentation pathways of this compound under MS/MS conditions have not been documented.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

The precise experimentally determined mass of this compound, which would be provided by HRMS, is not available in the searched literature.

X-ray Crystallography for Solid-State Molecular Architecture

No published X-ray crystal structure for this compound exists, which would definitively determine its solid-state conformation and intermolecular interactions.

Crystal Structure Determination and Analysis of Intermolecular Interactions

No published single-crystal X-ray diffraction data for this compound could be located. Consequently, information regarding its crystal system, space group, unit cell dimensions, and atomic coordinates is not available. While one source mentions the compound's potential to form a dense network of hydrogen bonds, crucial for non-linear optical properties, specific details and experimental validation through crystal structure analysis are absent from the available literature. parchem.com

A detailed analysis of intermolecular interactions, which would typically involve the identification of hydrogen bonds, van der Waals forces, and other non-covalent interactions within the crystal lattice, is therefore not possible.

Table 1: Crystallographic Data for this compound

Parameter Value
Crystal System Not Available
Space Group Not Available
a (Å) Not Available
b (Å) Not Available
c (Å) Not Available
α (°) Not Available
β (°) Not Available
γ (°) Not Available
Volume (ų) Not Available
Z Not Available
Calculated Density (g/cm³) Not Available

Absolute Configuration Assignment

The molecule this compound possesses a chiral center at the C2 position of the azepane ring. However, no studies concerning the synthesis of specific enantiomers or the resolution of a racemic mixture have been reported. Furthermore, no experimental data from techniques such as X-ray crystallography of a chiral derivative or chiral chromatography are available to assign the absolute configuration (R/S) of this stereocenter.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization

No experimentally obtained Fourier-Transform Infrared (FT-IR) or Raman spectra for this compound are available in the public domain. Such spectra would be instrumental in confirming the presence of key functional groups by identifying their characteristic vibrational frequencies.

Table 2: Expected Vibrational Modes for this compound

Functional Group Expected Wavenumber Range (cm⁻¹) Mode Description Status
N-H (Azepane) 3300-3500 Stretching Not Available
C-H (Aromatic) 3000-3100 Stretching Not Available
C-H (Aliphatic) 2850-3000 Stretching Not Available
C=N, C=C (Pyridine) 1400-1600 Ring Stretching Not Available

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Confirmation

In line with the absence of data on its absolute configuration, no Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) spectra have been published for the enantiomers of this compound. These chiroptical techniques are essential for studying the stereochemistry of chiral molecules in solution, and the lack of such data prevents any analysis of the compound's stereochemical properties.

Table 3: Chiroptical Data for this compound

Technique Wavelength (nm) Molar Ellipticity / Specific Rotation Status
Circular Dichroism (CD) Not Available Not Available Not Available

Reactivity and Reaction Mechanisms of 2 3 Methylpyridin 4 Yl Methyl Azepane

Electrophilic and Nucleophilic Substitution Reactions on the Azepane Ring

The azepane ring in the title compound is a saturated, secondary amine, which largely defines its reactivity.

Electrophilic Substitution: The lone pair of electrons on the nitrogen atom makes it a prime target for electrophiles. It is expected to readily undergo reactions such as:

N-Alkylation and N-Acylation: Reaction with alkyl halides or acyl chlorides would lead to the formation of the corresponding quaternary ammonium (B1175870) salts or amides, respectively. The nucleophilicity of the nitrogen is comparable to other secondary amines.

N-Arylation: Coupling with aryl halides, often under palladium or copper catalysis (e.g., Buchwald-Hartwig amination), would yield N-arylazepane derivatives.

Reaction with Carbonyls: Condensation with aldehydes and ketones can form enamines or, under reductive amination conditions, tertiary amines.

Nucleophilic Substitution: The carbon atoms of the azepane ring are saturated (sp³-hybridized) and generally resistant to nucleophilic attack unless a leaving group is present. However, modern synthetic methods allow for functionalization:

α-Lithiation-Substitution: By analogy to N-Boc protected azepanes, it is conceivable that the proton on the carbon adjacent to the nitrogen (C2) could be removed by a strong base like n-butyllithium, especially if the nitrogen is protected. whiterose.ac.uk This would generate an α-amino organolithium intermediate that can react with various electrophiles to introduce substituents at the C2 position. whiterose.ac.uk

A summary of predicted substitution reactions is presented in Table 1.

Table 1: Predicted Substitution Reactions on the Azepane Ring
Reaction TypeReagent ClassPredicted Product
N-AlkylationR-X (Alkyl Halide)Tertiary Amine
N-AcylationRCOCl (Acyl Chloride)Amide
N-ArylationAr-X (Aryl Halide), Pd/Cu catalystN-Arylazepane
α-Substitution1. n-BuLi, 2. E+ (Electrophile)C2-Substituted Azepane

Reactions Involving the Pyridine (B92270) Nitrogen and its Substituents

The pyridine ring offers several sites for chemical modification, including the nitrogen atom, the methyl group, and the ring itself.

Pyridine Nitrogen:

N-Oxidation: The pyridine nitrogen can be oxidized to the corresponding N-oxide using oxidizing agents like hydrogen peroxide or peroxy acids (e.g., m-CPBA). wikipedia.org Kinetic studies on pyridine itself show this reaction to be second-order. benthamdirect.comresearchgate.net The formation of pyridine-N-oxide significantly alters the electronic properties of the ring, making it more susceptible to both electrophilic and nucleophilic substitution. wikipedia.org

Quaternization: Similar to the azepane nitrogen, the pyridine nitrogen is nucleophilic and reacts with alkyl halides to form a pyridinium (B92312) salt. quimicaorganica.orgrsc.org This reaction activates the pyridine ring, making the picolylic protons of the C4-methyl group more acidic. nih.gov

Pyridine Substituents:

Oxidation of the 3-Methyl Group: The methyl group at the C3 position is less reactive than the one at C4. However, under strong oxidizing conditions, it could potentially be oxidized to a carboxylic acid or an aldehyde.

Reactions at the 4-Methylene (Picolylic) Position: The methylene (B1212753) group at C4 is benzylic-like ("picolylic") and is the most reactive carbon site on the pyridine moiety. The protons on this carbon are acidic and can be removed by a strong base (e.g., KOtBu, LDA) to form a resonance-stabilized carbanion. nih.govyorku.ca This anion is a potent nucleophile and can react with various electrophiles, allowing for the introduction of diverse functional groups. Palladium-catalyzed allylation at this position is a well-established transformation for 4-alkylpyridines. nih.govresearchgate.net

Oxidation of the 4-Methylene Group: The picolylic methylene can be oxidized. For instance, gas-phase catalytic oxidation of 4-methylpyridine (B42270) over vanadium oxide catalysts yields pyridine-4-carbaldehyde and isonicotinic acid. ijcce.ac.irijcce.ac.irmdpi.com Similar transformations could be envisioned for the title compound.

Functional Group Transformations of the Methylpyridine-Azepane Linker

The methylene bridge (-CH₂-) connecting the two heterocyclic rings is a simple sigma-bonded linker. Its reactivity is generally low compared to the adjacent picolylic position within the pyridine ring system.

Radical Halogenation: Under free-radical conditions (e.g., using N-bromosuccinimide with light or a radical initiator), it might be possible to introduce a halogen atom onto this methylene bridge, although competitive reaction at the more activated picolylic position would be a significant issue.

C-N Bond Cleavage: The C-N bond connecting the methylene bridge to the azepane ring could potentially be cleaved under harsh reductive conditions, such as with strong reducing agents or through catalytic hydrogenolysis, although this would likely require prior activation of the nitrogen atom.

Ring-Opening and Ring-Closing Reactions of the Azepane System

Ring-Opening Reactions: The azepane ring is relatively stable. Ring-opening reactions typically require activation of the nitrogen atom.

Von Braun Reaction: Treatment with cyanogen (B1215507) bromide (CNBr) could potentially lead to ring-opening, forming a cyanamide (B42294) and a terminal alkyl bromide. This is a classic reaction for cyclic secondary amines.

Hofmann Elimination: Quaternization of the azepane nitrogen with excess methyl iodide, followed by treatment with a base like silver oxide, could initiate a Hofmann elimination pathway, leading to a ring-opened alkene. However, the regioselectivity can be complex.

Ring-Closing Reactions: While the title compound is already cyclized, understanding ring-closing reactions provides insight into its stability and potential synthesis routes. The formation of seven-membered rings like azepane is known to be kinetically slower than for five- or six-membered rings. nih.gov Common strategies to synthesize the azepane ring that could be conceptually reversed include:

Reductive Amination: An intramolecular reductive amination of a precursor containing an amine and an aldehyde separated by an appropriate carbon chain is a common route. acs.org

Ring-Closing Metathesis (RCM): If the side chain contained terminal alkenes, RCM using catalysts like Grubbs' catalyst would be a powerful method for forming the unsaturated precursor to the azepane ring. researchgate.net

Mechanistic Investigations of Key Transformations

As there are no specific mechanistic studies for 2-[(3-Methylpyridin-4-yl)methyl]azepane, this section proposes mechanisms based on analogous systems.

Kinetic studies of reactions involving the title compound would be highly informative. For example, in the N-oxidation of the pyridine ring , studies on pyridine itself show the reaction with peroxomonophosphoric acid is first-order with respect to both the oxidant and the substrate. benthamdirect.com The reaction rate is dependent on pH. For the title compound, one could study the relative rates of oxidation at the azepane nitrogen versus the pyridine nitrogen, which would depend on their relative basicities and steric hindrance.

In the oxidation of the 4-methylene group , quantum chemical studies on 4-methylpyridine oxidation over vanadium catalysts suggest that the mechanism involves proton transfer to a vanadyl oxygen, which facilitates the heterolytic C-H bond cleavage. ijcce.ac.irresearchgate.net A similar mechanism would likely apply to the title compound.

Isotopic labeling would be a powerful tool to elucidate reaction mechanisms.

Distinguishing Oxidation Sites: To study the oxidation of the methyl vs. the methylene group, one could synthesize versions of the molecule with deuterium (B1214612) labels (e.g., -CD₃ at C3 or -CD₂- as the linker). Observing the kinetic isotope effect (KIE) would pinpoint the site of initial C-H bond cleavage in the rate-determining step.

Elucidating Rearrangements: In reactions involving the picolylic position, such as deprotonation-alkylation, labeling the methylene bridge with ¹³C or deuterium could help track the fate of this group and rule out or confirm rearrangement pathways. For example, in the palladium-catalyzed allylation of 4-alkylpyridines, labeling studies could confirm that the reaction proceeds through an alkylidene dihydropyridine (B1217469) intermediate. nih.govyorku.ca

A summary of potential isotopic labeling experiments is provided in Table 2.

Table 2: Proposed Isotopic Labeling Experiments
Labeled PositionIsotopeReaction StudiedPurpose
3-Methyl GroupDOxidationDetermine KIE for C-H activation at C3
4-Methylene LinkerD, ¹³CPicolylic Anion FormationTrace the fate of the linker, confirm no rearrangement
Azepane Ring (α-CH₂)Dα-LithiationDetermine KIE for deprotonation

Photochemical and Thermal Rearrangements of the Core Structure

The core structure of this compound is comprised of a 3-methylpyridine (B133936) moiety linked to an azepane ring via a methylene bridge at the 4-position. The photochemical and thermal reactivity of this compound will be dictated by the inherent properties of these two distinct heterocyclic systems.

The pyridine ring is known to undergo a variety of photochemical rearrangements, primarily upon UV irradiation. These transformations often involve skeletal reorganization to form different isomeric structures or other heterocyclic systems. For this compound, the pyridine moiety is the most likely site of photochemical activity.

Skeletal Editing and Ring Expansion:

Recent studies have demonstrated the "skeletal editing" of pyridine rings to afford a variety of other cyclic structures. baranlab.orgacs.orgnih.gov One prominent photochemical reaction is the rearrangement of pyridinium ylides, which can be generated in situ, to form 1,2-diazepines. longdom.orgrsc.org This process involves the insertion of a nitrogen atom into the pyridine ring, leading to a seven-membered diazepine (B8756704) ring. While this typically involves an external nitrogen source to form the ylide, it highlights the inherent flexibility of the pyridine skeleton under photochemical conditions.

Another potential pathway is the phototransposition of the pyridine ring, where substituents appear to migrate around the ring. arkat-usa.org This occurs through a series of intermediates, including Dewar-pyridines and azaprismanes. arkat-usa.org For this compound, this could theoretically lead to the formation of isomers where the methyl and azepanemethyl groups are at different positions on the pyridine ring. The presence of the methyl group at the 3-position and the bulky azepanemethyl group at the 4-position will likely influence the regioselectivity of these rearrangements. arkat-usa.org

Influence of Substituents:

The substitution pattern of the pyridine ring plays a crucial role in directing the outcome of photochemical reactions. The methyl group at the 3-position is an electron-donating group, which can influence the stability of intermediates. The bulky azepanemethyl group at the 4-position may introduce steric hindrance, potentially favoring certain rearrangement pathways over others. nih.gov For instance, in some photochemical functionalizations of pyridines, bulky substituents can direct the reaction to less hindered positions. nih.gov

A summary of potential photochemical rearrangements of the pyridine core is presented in Table 1.

Rearrangement Type General Reactant Potential Product for the Pyridine Moiety Key Intermediates Reference
Skeletal EnlargementPyridinium Ylide1,2-Diazepine derivativeDiazanorcaradiene longdom.orgrsc.org
PhototranspositionSubstituted PyridineIsomeric substituted PyridinesDewar-pyridine, Azaprismane arkat-usa.org
Skeletal EditingPyridineBicyclic Pyrazolines/PyrazolesNot specified baranlab.orgacs.orgnih.gov

This table is illustrative and based on the general reactivity of pyridine derivatives.

The thermal stability and potential rearrangements of this compound will involve both the pyridine and the azepane rings. Saturated rings like azepane are generally more susceptible to thermal decomposition than aromatic rings like pyridine.

Pyridine Ring Thermal Reactivity:

The pyridine ring is thermally robust. Its decomposition typically requires high temperatures and often proceeds through radical pathways. mdpi.com The initiation step is the homolytic cleavage of a C-H or C-C bond, forming pyridyl radicals. mdpi.com For the title compound, the benzylic C-C bond between the pyridine and the methylene bridge would be a likely point of initial cleavage under extreme thermal stress. Electron-donating groups, such as the methyl group, can slightly influence the thermal stability of the pyridine ring. longdom.org Some thermal rearrangements of substituted pyridines, such as the migration of alkoxy groups, have been reported, but these typically require specific functionalization not present in this molecule. researchgate.net

Azepane Ring Thermal Reactivity:

The azepane ring, being a saturated seven-membered heterocycle, is expected to be less thermally stable than the aromatic pyridine ring. When heated to decomposition, azepane is known to emit toxic fumes of nitrogen oxides, suggesting fragmentation of the ring system. nih.gov The thermal decomposition of saturated nitrogen heterocycles often involves radical mechanisms, leading to a complex mixture of smaller molecules. For the azepane ring in the target molecule, thermal stress could lead to ring-opening reactions, potentially followed by fragmentation or re-cyclization into more stable five- or six-membered rings. The presence of the substituent at the 2-position could influence the initial bond-breaking events.

A summary of potential thermal reactions of the core structures is presented in Table 2.

Ring System Potential Thermal Reaction Conditions Potential Products Reference
PyridineRadical DecompositionHigh TemperaturePyridyl radicals, smaller fragments mdpi.com
AzepaneRing FragmentationHigh TemperatureNitrogen oxides, smaller hydrocarbons nih.gov

This table is illustrative and based on the general thermal behavior of pyridine and azepane.

Theoretical and Computational Studies of 2 3 Methylpyridin 4 Yl Methyl Azepane

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental in understanding the electronic characteristics and chemical behavior of a molecule. For a molecule like 2-[(3-Methylpyridin-4-yl)methyl]azepane, these calculations can predict regions of reactivity and the nature of its chemical bonds.

Molecular orbital (MO) theory provides a sophisticated model of chemical bonding. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this context. The HOMO represents the orbital from which an electron is most likely to be donated, indicating nucleophilic or electron-donating regions. Conversely, the LUMO is the orbital most likely to accept an electron, highlighting electrophilic or electron-accepting sites. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity.

In the case of this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the azepane ring and the π-system of the 3-methylpyridine (B133936) ring. The nitrogen lone pair in the azepane ring is a significant contributor to its nucleophilicity. The LUMO is likely to be distributed over the pyridine (B92270) ring, particularly the carbon atoms of the π-system, making it susceptible to nucleophilic attack.

Table 1: Hypothetical Frontier Orbital Energies for this compound based on related structures

PropertyEstimated Value (eV)Description
HOMO Energy-6.5 to -5.5Indicates the electron-donating ability of the molecule.
LUMO Energy-1.5 to -0.5Indicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap (ΔE)4.0 to 5.0A measure of the molecule's excitability and chemical reactivity.

Note: These values are estimations based on typical values for similar organic molecules and are for illustrative purposes.

The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The map is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. Different colors on the EPS map represent different potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of neutral or intermediate potential.

For this compound, the EPS map would likely show a region of high negative potential (red) around the nitrogen atom of the pyridine ring due to its lone pair of electrons. The nitrogen atom of the azepane ring would also exhibit a negative potential. In contrast, the hydrogen atoms attached to the azepane ring and the methyl group would show regions of positive potential (blue). This distribution highlights the pyridine nitrogen as a primary site for protonation and interaction with electrophiles. nih.gov

Conformational Analysis using Molecular Mechanics and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its biological activity and physical properties. Conformational analysis helps to identify the most stable arrangements of atoms (conformers) and the energy barriers between them.

Energy minimization techniques are used to find the lowest energy conformation of a molecule. Starting from an initial geometry, the algorithm iteratively adjusts the atomic coordinates to reduce the total energy of the system until a local or global minimum is reached. For a flexible molecule like this compound, multiple starting geometries are necessary to explore the potential energy surface thoroughly.

Molecular dynamics (MD) simulations provide a more dynamic picture of conformational flexibility. By simulating the motion of atoms over time, MD can explore a wider range of conformations and provide insights into the dynamic equilibrium between different conformers. Accelerated molecular dynamics (A-MD) can further enhance the sampling of conformational space, allowing for the observation of rare events like ring-flips on computationally accessible timescales. nih.gov

Table 2: Relative Energies of Azepane Ring Conformations (Illustrative)

ConformationRelative Energy (kcal/mol)
Twist-Chair0.0
Chair1.0 - 2.0
Boat2.0 - 3.0
Twist-Boat2.5 - 3.5

Note: These are typical relative energies for an unsubstituted azepane ring. The presence of a substituent will alter these values.

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic properties, which can be invaluable for the identification and characterization of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Density Functional Theory (DFT) calculations, using methods like the Gauge-Including Atomic Orbital (GIAO), can predict the ¹H and ¹³C NMR chemical shifts. nih.govnih.govacs.org For this compound, the predicted ¹H NMR spectrum would show characteristic signals for the protons on the pyridine ring, the methyl group, the methylene (B1212753) bridge, and the azepane ring. The protons on the azepane ring would likely appear as complex multiplets due to their diastereotopic nature and coupling with each other. The ¹³C NMR spectrum would similarly show distinct signals for each carbon atom, with the chemical shifts being sensitive to the local electronic environment.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by determining the vibrational frequencies of the molecule. researchgate.netijert.org These calculations can help in assigning the absorption bands in an experimental spectrum to specific vibrational modes. For this compound, the calculated IR spectrum would be expected to show characteristic peaks for C-H stretching of the aromatic and aliphatic groups, C=C and C=N stretching of the pyridine ring, and N-H stretching of the azepane ring.

UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra. researchgate.netnih.gov The UV-Vis spectrum of this compound is expected to be dominated by π→π* transitions within the pyridine ring. The position of the absorption maximum (λ_max) would be influenced by the methyl substituent and the solvent environment. capes.gov.br The azepane moiety itself does not absorb significantly in the UV-Vis region. Based on studies of substituted pyridines, the primary absorption bands would likely fall in the 250-280 nm range. researchgate.netsielc.com

Table 3: Predicted Spectroscopic Data for this compound (Illustrative)

SpectroscopyPredicted Feature
¹H NMRSignals for aromatic protons (~7.0-8.5 ppm), methyl protons (~2.3-2.6 ppm), and aliphatic protons (~1.5-3.5 ppm).
¹³C NMRSignals for aromatic carbons (~120-150 ppm), methyl carbon (~15-20 ppm), and aliphatic carbons (~25-60 ppm).
IR (cm⁻¹)C-H (aromatic) ~3100-3000, C-H (aliphatic) ~3000-2850, C=N & C=C ~1600-1450, N-H ~3400-3200.
UV-Vis (nm)λ_max ~260-275 nm (π→π* transition of the pyridine ring).

Note: These are estimations based on data for structurally related compounds and are for illustrative purposes.

Reaction Pathway Analysis and Transition State Modeling

The synthesis of substituted azepanes can be complex due to the kinetics of forming a seven-membered ring. nih.gov Computational chemistry provides powerful tools to investigate the mechanisms of these reactions, identify key intermediates, and model the transition states that govern reaction rates and stereochemical outcomes.

Reaction pathway analysis for a molecule like this compound would typically involve the computational modeling of its synthesis. A plausible synthetic route could be the reductive amination between a suitable azepane precursor and 3-methylpyridine-4-carbaldehyde. Density Functional Theory (DFT) and ab initio methods, such as MP2, are commonly employed for these types of studies. nih.govresearchgate.net These calculations can map out the potential energy surface of the reaction, identifying the most energetically favorable pathway from reactants to products.

For instance, in analogous syntheses of azepine derivatives, computational studies have been used to elucidate complex reaction mechanisms, such as copper-catalyzed tandem amination/cyclization reactions. mdpi.com These analyses help in understanding the role of the catalyst and the sequence of bond-forming events. A possible reaction pathway for the formation of this compound could involve the initial formation of an iminium intermediate, followed by reduction. Computational modeling would calculate the energies of all intermediates and transition states along this pathway.

The transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction's feasibility and rate. Computational methods can predict the geometry and energy of transition states, which are often difficult to study experimentally. For the synthesis of chiral molecules like this compound, transition state modeling is particularly valuable for predicting stereoselectivity. rsc.org

By calculating the energies of the different transition states leading to various stereoisomers, chemists can predict which isomer will be preferentially formed. This information is vital for designing synthetic routes that yield the desired product with high stereochemical purity. For example, semi-empirical molecular orbital calculations have been used to investigate the regiochemistry and stereochemistry of piperidine (B6355638) ring expansion to form azepane derivatives. rsc.org

A hypothetical transition state analysis for the synthesis of this compound is presented in Table 1. This table illustrates the kind of data that would be generated in such a study.

Table 1: Hypothetical Transition State Analysis for the Formation of this compound

Transition StatePrecursor MoleculesComputational MethodCalculated Activation Energy (kcal/mol)
TS1Azepane + 3-Methylpyridine-4-carbaldehydeDFT (B3LYP/6-31G*)25.4
TS2Iminium Intermediate + Reducing AgentMP2/aug-cc-pVTZ15.2

This is a hypothetical table for illustrative purposes.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Modeling In Silico

In silico modeling is a cornerstone of modern drug discovery, enabling the prediction of a molecule's biological activity and physicochemical properties based on its structure. nih.gov For this compound, these methods can provide valuable insights into its potential as a therapeutic agent.

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that correlates the structural features of a series of compounds with their biological activity. nih.govnih.gov By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds. bohrium.comuobasrah.edu.iqmdpi.com For a molecule like this compound, a QSAR study would involve synthesizing and testing a series of analogues with variations in the azepane or methylpyridine portions of the molecule.

The biological activity of these analogues would then be correlated with various molecular descriptors, such as electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). uobasrah.edu.iq The resulting QSAR model could then be used to predict the activity of other, yet-to-be-synthesized analogues, thereby guiding the optimization of the lead compound. Molecular docking simulations are another key component of SAR, where the compound is computationally fitted into the binding site of a target protein to predict its binding affinity and mode of interaction. nih.govnih.gov

For example, the presence of the basic nitrogen atoms in both the azepane and pyridine rings will significantly influence the molecule's pKa and, consequently, its solubility and absorption. The methyl group on the pyridine ring can also affect its metabolic profile. Computational tools can predict these properties, helping to identify potential liabilities early in the drug discovery process.

A hypothetical QSAR/SPR data table for a series of analogues of this compound is shown in Table 2.

Table 2: Hypothetical QSAR/SPR Data for Analogues of this compound

CompoundSubstitution on Azepane RingSubstitution on Pyridine RingPredicted IC50 (nM)Predicted LogPPredicted Aqueous Solubility (mg/L)
1 None3-Methyl1502.550
2 3-Hydroxy3-Methyl751.8120
3 None3-Chloro2003.125
4 4,4-Difluoro3-Methyl1202.840

This is a hypothetical table for illustrative purposes.

Molecular Interactions and Biological Activity Profiling of 2 3 Methylpyridin 4 Yl Methyl Azepane

In Vitro Receptor Binding Assays for Target Identification (e.g., GPCRs, Ion Channels)

No studies reporting the results of in vitro receptor binding assays for 2-[(3-Methylpyridin-4-yl)methyl]azepane have been identified. Therefore, its affinity and selectivity profile against G-protein coupled receptors (GPCRs), ion channels, or other receptor types remain uncharacterized.

Enzymatic Inhibition/Activation Studies (e.g., monoamine oxidases, cytochromes)

There is no available data on the enzymatic inhibition or activation properties of this compound. Studies to determine its potential effects on enzymes such as monoamine oxidases, cytochromes P450, or other metabolic or signaling enzymes have not been reported.

Cell-Based Assays for Signaling Pathway Modulation

Information regarding the activity of this compound in cell-based assays is not available.

No reporter gene assay studies have been published for this compound. Its ability to modulate signaling pathways leading to the transcriptional regulation of specific genes is unknown.

There are no reports on calcium flux or second messenger profiling for this compound. Its influence on intracellular calcium levels or the production of second messengers like cAMP or IP3 has not been investigated.

Chemoinformatics and Ligand-Based Virtual Screening Approaches

A search of chemoinformatics and virtual screening literature did not yield any studies that included this compound. As such, there are no publicly available predictions of its potential biological targets based on ligand-based computational methods.

Molecular Docking and Molecular Dynamics Simulations of Compound-Target Complexes

No molecular docking or molecular dynamics simulation studies for this compound have been found in the surveyed literature. Without known biological targets, computational modeling of its binding interactions has not been performed.

Exploration of Potential as a Chemical Biology Tool or Probe Molecule

The exploration of small molecules as tools for chemical biology and as molecular probes to investigate biological systems is a cornerstone of modern drug discovery and cellular biology. The potential of a compound in this capacity hinges on its ability to selectively interact with biological targets, thereby allowing for the interrogation of their functions. The compound this compound, with its distinct structural motifs of a 3-methylpyridine (B133936) ring linked to an azepane moiety, presents a scaffold that could theoretically interact with various biological macromolecules. However, a review of the available scientific literature indicates a significant gap in research specifically investigating its role as a chemical biology tool or probe molecule.

While the broader class of pyridine (B92270) and azepane derivatives has been extensively studied, leading to the development of numerous biologically active compounds, specific data on the molecular interactions and biological activity profile of this compound remains largely unpublished in the public domain. General vendor information suggests that its structural characteristics may impart distinct chemical and biological properties, making it a subject of interest in medicinal chemistry and organic synthesis. smolecule.com Potential chemical reactions of the molecule, such as oxidation to N-oxides, reduction of the heterocyclic rings, and substitution at the pyridine ring, could be employed to generate derivatives with altered biological activities and properties suitable for probe development. smolecule.com

For a compound to be an effective chemical probe, it should ideally exhibit high potency and selectivity for a specific biological target. The development of such a probe from a novel scaffold like this compound would typically involve a series of systematic studies. These would include initial screening against a panel of biological targets (e.g., receptors, enzymes, ion channels) to identify any "hits." Following a hit identification, structure-activity relationship (SAR) studies would be conducted by synthesizing and testing analogues to optimize potency and selectivity.

One area where structurally related compounds have been investigated is in the context of receptor binding. For instance, various azepine derivatives have been explored for their activity at dopamine, serotonin, and muscarinic acetylcholine (B1216132) receptors. nih.gov Similarly, substituted pyridine compounds have been identified as ligands for a range of biological targets. However, without direct experimental data for this compound, any potential biological targets are purely speculative.

Another potential application for a molecule with the structural features of this compound could be in the development of probes for imaging or affinity-based proteomics, should a suitable biological target be identified. This would involve chemical modification to incorporate a reporter tag, such as a fluorophore or a biotin (B1667282) moiety.

It is important to note that one study has explored the application of this compound in the field of material science, specifically for its potential use in non-linear optical materials. This is attributed to its capacity to form a dense network of hydrogen bonds. smolecule.com While this highlights an interesting physicochemical property of the molecule, it does not directly inform on its potential as a probe within a biological system.

Analytical Methodologies for Research and Monitoring of 2 3 Methylpyridin 4 Yl Methyl Azepane

Development of Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are the cornerstone of pharmaceutical analysis, offering high-resolution separation of complex mixtures. For 2-[(3-Methylpyridin-4-yl)methyl]azepane, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Chiral Chromatography are indispensable tools.

Reverse-phase HPLC (RP-HPLC) is a widely adopted method for the purity assessment and quantification of non-volatile and thermally stable compounds like this compound. ijsrst.comscispace.comresearchgate.net The development of a robust HPLC method involves the systematic optimization of several parameters to achieve the desired separation and sensitivity.

A typical HPLC method for this compound would utilize a C18 column, which provides a non-polar stationary phase suitable for the retention of the moderately polar analyte. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier (like acetonitrile (B52724) or methanol). The pH of the aqueous phase is a critical parameter to control the ionization state of the basic pyridine (B92270) and azepane nitrogens, thereby influencing retention and peak shape. helixchrom.com UV detection is commonly employed, with the wavelength set to a maximum absorbance of the pyridine ring, typically around 260 nm.

Method validation is performed according to the International Council for Harmonisation (ICH) guidelines to ensure the method is specific, accurate, precise, linear, and robust. ijsrst.com This involves assessing parameters such as limit of detection (LOD), limit of quantification (LOQ), and system suitability.

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile: 0.05 M Potassium Phosphate Buffer (pH 6.5) (40:60 v/v)
Flow Rate 1.0 mL/min
Detection UV at 262 nm
Injection Volume 20 µL
Column Temperature 30 °C
Retention Time ~ 5.8 min

While this compound itself may have limited volatility, Gas Chromatography (GC) can be employed for the analysis of volatile impurities or for the compound after derivatization. GC is particularly useful for identifying and quantifying residual solvents from the synthesis process.

For the analysis of the compound itself, derivatization to increase volatility and thermal stability might be necessary. Silylation is a common derivatization technique for compounds containing amine groups. The derivatized analyte can then be separated on a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-polysiloxane. Flame Ionization Detection (FID) is a common choice for quantification due to its high sensitivity for organic compounds, while Mass Spectrometry (MS) can be used for definitive identification of impurities. cdc.gov

Table 2: Hypothetical GC Method Parameters for Volatile Impurity Profiling

ParameterCondition
Column DB-5, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium, 1.2 mL/min
Injector Temperature 250 °C
Oven Program 50 °C (2 min), then 10 °C/min to 280 °C (hold 5 min)
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C

Since this compound possesses a chiral center at the C2 position of the azepane ring, it can exist as a pair of enantiomers. As enantiomers often exhibit different pharmacological and toxicological profiles, it is crucial to have analytical methods to separate and quantify them. Chiral HPLC is the most common technique for this purpose. nih.gov

The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for separating the enantiomers of various heterocyclic compounds. nih.govresearchgate.netacs.org The mobile phase is typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier such as isopropanol (B130326) or ethanol. The choice and concentration of the alcohol modifier can significantly influence the separation.

Table 3: Representative Chiral HPLC Method for Enantiomeric Separation

ParameterCondition
Column Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane:Isopropanol:Diethylamine (80:20:0.1 v/v/v)
Flow Rate 0.8 mL/min
Detection UV at 262 nm
Column Temperature 25 °C
Retention Time (R-enantiomer) ~ 12.5 min
Retention Time (S-enantiomer) ~ 14.2 min

Advanced Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a powerful tool for the analysis of complex mixtures. For this compound, LC-MS/MS and GC-MS are particularly valuable for metabolite identification and trace analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for identifying drug metabolites in biological matrices. nih.govnih.govyoutube.com In vitro systems, such as liver microsomes, are often used to generate metabolites of a drug candidate. The resulting mixture is then analyzed by LC-MS/MS.

The LC component separates the parent compound from its metabolites. The mass spectrometer then ionizes the eluted compounds and separates them based on their mass-to-charge ratio (m/z). In tandem MS (MS/MS), a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. This provides structural information that is crucial for identifying the site of metabolic modification. Common metabolic pathways for a compound like this compound would include oxidation of the pyridine or azepane ring, N-dealkylation, and hydroxylation of the methyl group. mdpi.com

Table 4: Illustrative LC-MS/MS Parameters for Metabolite Profiling

ParameterCondition
LC Column C18, 100 mm x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 min
Ionization Source Electrospray Ionization (ESI), Positive Mode
Scan Mode Full Scan (m/z 100-800) and Product Ion Scan
Collision Energy 20-40 eV

Gas Chromatography-Mass Spectrometry (GC-MS) offers excellent sensitivity and selectivity for the trace analysis of volatile and semi-volatile compounds. researchgate.netijpsr.info It can be used to detect and quantify minute amounts of this compound or its volatile degradation products in various research matrices, such as environmental samples or in process chemistry.

For trace analysis, a sensitive mass spectrometer operating in selected ion monitoring (SIM) mode is often used. In SIM mode, the mass spectrometer is set to detect only a few specific ions corresponding to the analyte of interest, which significantly enhances the signal-to-noise ratio and lowers the detection limits. researchgate.net

Table 5: Example GC-MS Parameters for Trace Analysis

ParameterCondition
Column HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium, 1.0 mL/min
Injector Splitless mode, 270 °C
Oven Program 60 °C (1 min), then 15 °C/min to 300 °C (hold 10 min)
Ionization Electron Ionization (EI), 70 eV
MS Mode Selected Ion Monitoring (SIM)
Monitored Ions (m/z) e.g., 188 (Molecular Ion), 107, 94

Spectrophotometric Methods for Quantitative Determination

Ultraviolet-Visible (UV-Vis) spectrophotometry is a versatile and widely accessible technique for the quantitative analysis of compounds containing chromophoric groups. The pyridine ring in "this compound" possesses a π-electron system that absorbs UV radiation, making it suitable for this type of analysis.

The quantitative determination by UV-Vis spectrophotometry is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. The pyridine molecule typically exhibits strong absorption bands in the UV region. researchgate.net For instance, pyridine in an aqueous solution shows absorption maxima at approximately 254 nm, with additional peaks sometimes observed at 250 nm and 262 nm. researchgate.net The exact absorption maximum (λmax) for "this compound" would need to be determined experimentally by scanning a dilute solution of the pure compound over a range of wavelengths (e.g., 200-400 nm) to identify the wavelength of maximum absorbance. researchgate.net

The development of a spectrophotometric method would involve the preparation of a series of standard solutions of "this compound" of known concentrations. The absorbance of each standard is then measured at the predetermined λmax. A calibration curve is constructed by plotting absorbance versus concentration. The linearity of this curve, as indicated by the coefficient of correlation (r²), should be established, with values close to 0.999 being ideal. nih.gov The concentration of "this compound" in an unknown sample can then be determined by measuring its absorbance and interpolating the concentration from the calibration curve. nih.gov

Derivative spectrophotometry can be employed to enhance the resolution of spectra and reduce interference from matrix components. rfppl.co.inmdpi.com This technique involves calculating the first or higher-order derivative of the absorbance spectrum with respect to wavelength. This can help in separating overlapping spectral bands and improving the accuracy of quantification in complex samples. rfppl.co.in

A generalized set of parameters for a UV-Vis spectrophotometric method for the quantification of "this compound" is presented in the table below. It is important to note that these are illustrative values and would require experimental validation for this specific compound.

ParameterTypical Value/Range
Instrument UV-Vis Spectrophotometer
Wavelength (λmax) ~250-270 nm (To be determined experimentally)
Solvent/Blank Methanol (B129727), Ethanol, or an appropriate buffer solution
Linearity Range Typically in the µg/mL range (e.g., 1-20 µg/mL)
Correlation Coefficient (r²) ≥ 0.998
Limit of Detection (LOD) To be determined experimentally
Limit of Quantitation (LOQ) To be determined experimentally

This table presents generalized parameters that would need to be experimentally determined and validated for the specific analysis of this compound.

Sample Preparation Strategies for Research Applications

Effective sample preparation is a critical step to ensure accurate and reliable analytical results, especially when dealing with complex matrices. The choice of sample preparation technique for "this compound" would depend on the nature of the sample matrix (e.g., biological fluids, reaction mixtures, environmental samples) and the concentration of the analyte. Given that "this compound" is a heterocyclic amine, methods developed for the extraction of similar compounds, such as heterocyclic aromatic amines (HAAs), are highly relevant. nih.govnih.gov

Common sample preparation strategies that could be adapted for "this compound" include:

Liquid-Liquid Extraction (LLE): This is a conventional method for separating compounds based on their differential solubilities in two immiscible liquid phases. nih.gov For "this compound," which is a basic compound, pH adjustment of the aqueous sample to a basic pH would facilitate its extraction into an organic solvent like dichloromethane (B109758) or ethyl acetate.

Solid-Phase Extraction (SPE): SPE is a more efficient and selective technique for sample clean-up and concentration. nih.govnih.gov For "this compound," a cation-exchange SPE sorbent could be particularly effective due to the basic nature of the nitrogen atoms. The general steps for SPE would be:

Conditioning: The SPE cartridge is washed with a solvent like methanol followed by water or a buffer to activate the stationary phase.

Loading: The sample, with its pH adjusted, is passed through the cartridge. The target analyte retains on the sorbent.

Washing: The cartridge is washed with a solvent to remove interfering compounds.

Elution: The purified "this compound" is eluted from the cartridge using a small volume of an appropriate solvent, often with a modifier like ammonia (B1221849) or an acid to disrupt the interaction with the sorbent.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, widely used in pesticide residue analysis, is also applicable to other classes of compounds, including heterocyclic amines. nih.gov It involves an initial extraction with an organic solvent (typically acetonitrile) and partitioning with salts, followed by a dispersive solid-phase extraction (d-SPE) step for clean-up.

The table below outlines a hypothetical solid-phase extraction protocol for "this compound" from a research sample.

StepProcedure
Sample Pre-treatment Adjust the pH of the aqueous sample to > 8 to ensure the analyte is in its free base form.
SPE Sorbent Cation-exchange (e.g., PRS - propylsulphonic acid) or a mixed-mode sorbent. nih.gov
Conditioning 1. Methanol2. Deionized water (pH adjusted to match the sample)
Sample Loading Pass the pre-treated sample through the conditioned SPE cartridge at a controlled flow rate.
Washing Wash with a non-polar solvent to remove lipophilic interferences, followed by a polar solvent like water.
Elution Elute with a solvent mixture, such as acetonitrile/methanol containing a small percentage of ammonium (B1175870) hydroxide.
Post-Elution Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for analysis.

This table provides a generalized SPE protocol that would require optimization for the specific matrix and analytical requirements for this compound.

Synthesis and Exploration of Analogs and Derivatives of 2 3 Methylpyridin 4 Yl Methyl Azepane for Structure Activity Relationship Sar Studies

Design Principles for Structural Modifications

The rational design of analogs of 2-[(3-Methylpyridin-4-yl)methyl]azepane is guided by established medicinal chemistry principles. Modifications are strategically introduced to probe the steric, electronic, and hydrophobic requirements of its biological target.

The pyridine (B92270) ring is a common motif in pharmaceuticals, offering multiple avenues for modification. nih.gov Its nitrogen atom can act as a hydrogen bond acceptor, and the ring itself can engage in π-stacking interactions. The electronic nature of the pyridine ring can be modulated by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). nih.gov For instance, adding a methoxy (B1213986) group (-OCH3) can increase electron density, while a nitro group (-NO2) would decrease it, potentially influencing binding affinity and metabolic stability. researchgate.net The position of these substituents is also critical, as it dictates their spatial relationship with the target protein. acs.org

Electronic Effects: Introducing EDGs like amino (-NH2) or methoxy (-OCH3) groups can enhance the basicity of the pyridine nitrogen, potentially strengthening hydrogen bond interactions. nih.gov Conversely, EWGs such as halogens (F, Cl, Br) or cyano (-CN) groups can decrease basicity but may introduce new interactions or alter metabolic pathways. nih.gov

Steric Effects: The size and shape of substituents on the pyridine ring can be varied to probe the dimensions of the binding pocket. Small groups like methyl (-CH3) or larger moieties such as phenyl (-C6H5) can be introduced to explore steric tolerance.

The seven-membered azepane ring provides a flexible scaffold that can adopt multiple conformations. researchgate.net Modifications to this ring can influence the compound's pharmacokinetic properties and its ability to orient the pyridine moiety correctly for target binding.

Ring Size and Conformation: The azepane ring can be contracted to a six-membered piperidine (B6355638) or expanded to an eight-membered azocane (B75157) to assess the impact of ring size on activity. Such changes can alter the conformational flexibility of the molecule. researchgate.net

Substitution on the Azepane Nitrogen: The secondary amine of the azepane ring is a prime site for modification. Alkylation with small alkyl groups (e.g., methyl, ethyl) or acylation can be explored. Introducing polar functional groups could enhance solubility and introduce new hydrogen bonding opportunities.

Chirality and Stereochemistry: The carbon atom at the 2-position of the azepane ring is a chiral center. The synthesis of individual enantiomers is critical, as biological targets often exhibit stereospecific binding. Further chirality can be introduced by adding substituents at other positions on the azepane ring. researchgate.net

The methylene (B1212753) bridge (-CH2-) connecting the pyridine and azepane rings plays a crucial role in determining the relative orientation of these two fragments.

Linker Length and Rigidity: The length of the linker can be extended (e.g., to an ethylene (B1197577) or propylene (B89431) chain) or shortened. Introducing rigidity, for example, by incorporating a double bond or a small ring, can lock the molecule into a specific conformation, which may be more or less favorable for binding.

Introduction of Heteroatoms: Replacing the methylene carbon with a heteroatom, such as oxygen (ether linkage) or nitrogen (amine linkage), can introduce new hydrogen bonding capabilities and alter the molecule's polarity and metabolic stability.

Parallel and Combinatorial Synthesis of Libraries of Analogs

To efficiently explore the SAR of this compound, parallel and combinatorial synthesis techniques are employed to generate large libraries of analogs. nih.gov These approaches allow for the rapid creation of a diverse set of compounds by systematically varying the different structural components. For example, a library could be generated by reacting a common intermediate, such as 4-(chloromethyl)-3-methylpyridine, with a variety of substituted azepanes. Similarly, a range of substituted pyridines can be coupled with a single azepane derivative. organic-chemistry.org

Table 1: Exemplar Library of Analogs for SAR Studies

Compound IDPyridine Ring SubstitutionAzepane Ring ModificationMethylene Linker
Parent 3-MethylUnsubstituted-CH2-
A-1 3,5-DimethylUnsubstituted-CH2-
A-2 3-MethoxyUnsubstituted-CH2-
A-3 3-ChloroUnsubstituted-CH2-
B-1 3-MethylN-Methyl-CH2-
B-2 3-Methyl4-Hydroxy-CH2-
C-1 3-MethylUnsubstituted-CH2-CH2-
C-2 3-MethylUnsubstituted-O-CH2-

Evaluation of Analogs in Molecular Interaction Assays

Once synthesized, the library of analogs is subjected to a battery of molecular interaction assays to determine their biological activity. These assays are designed to measure the binding affinity of the compounds to their putative biological target.

Commonly used assays include:

Radioligand Binding Assays: These assays measure the ability of a test compound to displace a known radiolabeled ligand from its receptor.

Enzyme Inhibition Assays: If the target is an enzyme, the ability of the analogs to inhibit its catalytic activity is measured.

Surface Plasmon Resonance (SPR): SPR provides real-time data on the kinetics of binding and dissociation between the compound and its target.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change upon binding, providing thermodynamic parameters of the interaction.

Molecular Docking and Simulation: In silico methods like molecular docking are used to predict the binding mode and affinity of the analogs to a known or modeled protein structure. nih.gov These computational approaches can help prioritize which analogs to synthesize and test. nih.gov

Table 2: Hypothetical Molecular Interaction Assay Results

Compound IDBinding Affinity (Ki, nM)Enzyme Inhibition (IC50, µM)
Parent 501.2
A-1 250.8
A-2 1505.6
A-3 451.1
B-1 802.5
B-2 300.9
C-1 2008.3
C-2 1204.7

Derivation of Key Pharmacophoric Features

The data generated from the molecular interaction assays are used to derive a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity. dovepress.com It typically includes features such as hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings. dovepress.com

By comparing the structures and activities of the various analogs, key pharmacophoric features for the this compound scaffold can be identified. For example, if analogs with a hydrogen bond donor at a specific position on the azepane ring consistently show higher activity, this feature would be included in the pharmacophore model. This model then serves as a powerful tool for designing the next generation of more potent and selective compounds and for virtual screening of compound databases to identify novel chemotypes with similar activity. nih.gov

Strategies for Activity and Selectivity Optimization

The optimization of the biological activity and selectivity of lead compounds like this compound is a cornerstone of medicinal chemistry. These strategies involve systematic modifications of the molecular structure to enhance desired pharmacological effects while minimizing off-target interactions. For the this compound scaffold, optimization efforts can be broadly categorized into modifications of the pyridine ring, the azepane ring, and the methylene linker.

Modifications of the Pyridine Ring

Substitution: The introduction of various substituents on the pyridine ring can significantly impact electronic properties, lipophilicity, and steric bulk, all of which can influence biological activity. For instance, the position and nature of the methyl group at the 3-position are critical. Shifting this group to other positions or replacing it with other alkyl groups, halogens, or electron-withdrawing/donating groups can alter the molecule's interaction with its biological target. SAR studies on related arylpyridin-2-yl guanidine (B92328) derivatives have shown that the position of substituents on the pyridine ring can lead to significant changes in inhibitory activity, with some positions being more favorable than others. mdpi.com

Ring Variation: Replacing the pyridine ring with other heterocyclic systems can explore different hydrogen bonding patterns and steric interactions. For example, substituting the pyridine with a pyrimidine, pyrazole, or thiazole (B1198619) could modulate activity and selectivity. Studies on pyrimidine-based inhibitors have demonstrated that even the removal of a single heteroatom to create a pyridine analog can drastically alter polarity and biological potency. smolecule.com

Modifications of the Azepane Ring

The seven-membered azepane ring provides a flexible scaffold that can be modified to optimize conformational preferences and introduce new interaction points.

Ring Substitution: Introducing substituents on the azepane ring can restrict its conformation, potentially locking it into a more bioactive shape. The ability to introduce specific substituents can be crucial for effective drug design, as the conformational diversity of the azepane ring is often decisive for its bioactivity. lifechemicals.com Synthetic strategies for creating polysubstituted azepanes, for example through dearomative ring expansion of nitroarenes, allow for systematic exploration of this chemical space. researchgate.netmanchester.ac.ukmanchester.ac.uk

Ring Contraction or Expansion: While the azepane ring is a defining feature, exploring analogs with smaller (e.g., piperidine, pyrrolidine) or larger rings can provide valuable SAR data. The underrepresentation of the azepane ring in medicinal chemistry libraries compared to five- and six-membered rings highlights the opportunity for novel discoveries in this area. researchgate.netmanchester.ac.ukmanchester.ac.uk

Modifications of the Methylene Linker

The methylene bridge connecting the pyridine and azepane rings also presents opportunities for optimization.

Homologation: Increasing the length of the linker (e.g., to an ethyl or propyl chain) can alter the distance and relative orientation between the two ring systems, which may be critical for optimal binding to a target.

Introduction of Rigidity: Incorporating double bonds or cyclic structures within the linker can reduce conformational flexibility. This can lead to an increase in potency if the rigid conformation is the bioactive one.

Data from Analog Studies

While direct SAR data for this compound is limited in publicly available literature, studies on analogous structures provide valuable insights. For example, in the development of azepane-containing inhibitors for protein tyrosine phosphatases (PTPN2/PTPN1), the core azepane structure was a key element for achieving nanomolar inhibitory potency. nih.gov Similarly, research on 2-aryl-2-(pyridin-2-yl)acetamides as anticonvulsants has shown that substitutions on the aryl ring significantly influence activity. nih.gov

The following interactive table summarizes hypothetical SAR data based on common medicinal chemistry principles and findings from related compound series, illustrating potential optimization pathways.

Compound Modification Hypothetical Target Observed Activity (IC50) Notes
Parent Compound This compoundKinase A500 nMBaseline activity.
Analog 1 Removal of 3-methyl group from pyridineKinase A1200 nMMethyl group is important for activity.
Analog 2 3-Ethyl substitution on pyridineKinase A450 nMSlight improvement with a larger alkyl group.
Analog 3 3-Chloro substitution on pyridineKinase A800 nMElectron-withdrawing group is detrimental.
Analog 4 4-Methyl substitution on azepaneKinase A300 nMSubstitution on the azepane ring improves potency.
Analog 5 N-Methylation of azepaneKinase A2000 nMFree N-H may be crucial for hydrogen bonding.
Analog 6 Pyrimidine instead of pyridineKinase A950 nMAltering the heterocycle reduces activity.

This table illustrates how systematic modifications can be used to probe the SAR of the this compound scaffold. The synthesis of such analogs can be achieved through various established methods for functionalizing azepanes and pyridines. nih.gov The ultimate goal of these optimization strategies is to develop a compound with superior potency, selectivity, and pharmacokinetic properties for potential therapeutic applications.

Mechanistic Metabolism Studies of 2 3 Methylpyridin 4 Yl Methyl Azepane in Non Human Systems

In Vitro Metabolic Stability in Subcellular Fractions (e.g., microsomes, S9 fractions)

The metabolic stability of a compound, defined as its susceptibility to biotransformation, is a critical parameter evaluated early in drug discovery. springernature.com This assessment is typically conducted using subcellular fractions, such as liver microsomes or S9 fractions, which contain a high concentration of drug-metabolizing enzymes. springernature.comresearchgate.net For 2-[(3-Methylpyridin-4-yl)methyl]azepane, in vitro studies in liver microsomes from various species are employed to determine its intrinsic clearance.

The general procedure involves incubating the compound with liver microsomes in the presence of necessary cofactors like NADPH. nih.govtrdizin.gov.tr The concentration of the parent compound is then monitored over time using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). trdizin.gov.tr The rate of disappearance of the parent compound is used to calculate key parameters like the in vitro half-life (t½) and intrinsic clearance (Clint).

While specific data for this compound is not publicly available, the following table illustrates a representative format for presenting such data.

Table 1: Illustrative In Vitro Metabolic Stability of this compound in Liver Microsomes

SpeciesIn Vitro Half-life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)
RatData not availableData not available
DogData not availableData not available
MonkeyData not availableData not available
HumanData not availableData not available

This table is for illustrative purposes only, as specific experimental data for this compound is not available in the public domain.

Identification and Characterization of Major Metabolites using LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical tool for the identification and structural elucidation of drug metabolites. nih.govnih.gov This technique allows for the separation of metabolites from the parent compound and provides information on their mass and fragmentation patterns, which aids in determining the sites of metabolic modification.

Following incubation of this compound in in vitro systems, samples are analyzed by LC-MS/MS to detect potential metabolites. The comparison of the mass spectra of the parent compound with those of the detected metabolites helps in postulating the biotransformation pathways. Common metabolic reactions include oxidation, hydroxylation, and N-dealkylation.

Without specific experimental results for this compound, a hypothetical metabolic scheme is presented below.

Table 2: Hypothetical Major Metabolites of this compound Identified by LC-MS/MS

Metabolite IDProposed Biotransformationm/z
M1Hydroxylation on the azepane ring[Parent + 16]
M2Oxidation of the methyl group on the pyridine (B92270) ring[Parent + 16]
M3N-oxidation of the pyridine nitrogen[Parent + 16]
M4Cleavage of the bond between the methyl and azepane groupsData not available

This table represents a hypothetical scenario and is not based on actual experimental data for this compound.

Enzymatic Pathways Involved in Metabolism (e.g., Cytochrome P450s, Flavin-containing Monooxygenases)

The primary enzymes responsible for the metabolism of many xenobiotics are the Cytochrome P450 (CYP) superfamily of heme-containing monooxygenases. nih.govnih.gov These enzymes catalyze a variety of oxidative reactions. nih.gov Flavin-containing monooxygenases (FMOs) represent another class of enzymes that can contribute to the metabolism of nitrogen- and sulfur-containing compounds.

To identify the specific CYP isozymes involved in the metabolism of this compound, studies are typically conducted using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors of different CYP isozymes in liver microsomes. For instance, ketoconazole (B1673606) is a known inhibitor of CYP3A4. nih.gov

A study on the structurally related compound, 2-amino-3-methylpyridine (B33374), indicated that its metabolism is influenced by pretreatment with Aroclor 1254, a known inducer of CYP enzymes, suggesting CYP involvement. nih.gov

Table 3: Potential Contribution of Major CYP Isozymes to the Metabolism of this compound (Hypothetical)

CYP IsozymeRole in Metabolism
CYP1A2Data not available
CYP2C9Data not available
CYP2C19Data not available
CYP2D6Data not available
CYP3A4Data not available

This table is for illustrative purposes to show how data on enzymatic pathways would be presented. Specific data for this compound is not available.

Species Comparison of Metabolic Profiles in In Vitro Models

Comparing the metabolic profiles of a drug candidate across different species is essential for selecting the most appropriate animal model for preclinical toxicology and pharmacokinetic studies. Significant differences in metabolism between preclinical species and humans can lead to misleading predictions of a drug's behavior in patients.

In vitro studies using liver microsomes or hepatocytes from different species (e.g., rat, dog, monkey, and human) can reveal qualitative and quantitative differences in the metabolites formed. For example, a study on 2-amino-3-methylpyridine revealed species-specific differences in the formation of its metabolites. nih.gov The dog was the most active species for the formation of 2-amino-3-methylpyridine-N-oxide and 2-amino-3-hydroxymethylpyridine in hepatic microsomes, while the rabbit was most active for 2-amino-3-methyl-5-hydroxypyridine formation. nih.gov

Table 4: Illustrative Species Comparison of the In Vitro Metabolic Profile of this compound

SpeciesMajor Metabolites Observed (Hypothetical)Relative Abundance
RatM1, M2M1 > M2
DogM1, M3M3 > M1
MonkeyM1, M2, M4M1 ≈ M2 > M4
HumanM1, M2, M3M1 > M2 > M3

This table is a hypothetical representation of how species comparison data would be displayed. Actual experimental data for this compound is not publicly available.

Future Research Directions and Translational Perspectives for 2 3 Methylpyridin 4 Yl Methyl Azepane

Unexplored Synthetic Avenues and Methodological Innovations

The synthesis of azepane derivatives is an area of active investigation in organic chemistry. researchgate.net Current strategies often involve ring-closing reactions, ring-expansion of smaller cyclic compounds, or multi-step sequences. researchgate.net For a molecule like 2-[(3-Methylpyridin-4-yl)methyl]azepane, future synthetic explorations could focus on developing more efficient and stereoselective methods.

Novel approaches could include:

Catalytic C-H Activation: Recent advances in transition-metal catalysis could enable the direct coupling of a pre-formed azepane with a methylpyridine derivative, potentially reducing the number of synthetic steps. acs.org The functionalization of 2-methylazaarenes through C(sp³)–H activation has become a significant strategy for creating diverse pyridine (B92270) derivatives. acs.org

Flow Chemistry: Continuous flow synthesis could offer improved control over reaction parameters, leading to higher yields and purity, which is particularly advantageous for scaling up production for further studies.

Enzymatic Synthesis: Biocatalysis could provide a highly selective method for constructing the chiral centers of the azepane ring, which is often crucial for biological activity.

Table 1: Potential Synthetic Innovations for this compound

Synthetic Approach Potential Advantages Relevant Research Area
Asymmetric Ring-Closing Metathesis High stereocontrol, access to enantiopure compounds. Olefin Metathesis
Reductive Amination of Novel Precursors Convergent synthesis, potential for library generation. Catalytic Hydrogenation
[5+2] Cycloaddition Reactions Rapid construction of the seven-membered ring. Pericyclic Reactions
C-H Functionalization Step-economy, late-stage modification possibilities. Organometallic Chemistry

Deeper Mechanistic Insights into Biological Interactions

The pyridine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. nih.gov Its nitrogen atom can act as a hydrogen bond acceptor and participate in ionic interactions, while the aromatic ring can engage in π-stacking with biological targets. researchgate.net The 3-methyl group can influence binding affinity and metabolic stability.

Future research should aim to elucidate the specific biological targets of this compound. A logical starting point would be screening against target families where pyridine and azepane motifs are known to be active, such as:

G-Protein Coupled Receptors (GPCRs): Many GPCR ligands contain substituted nitrogen heterocycles.

Ion Channels: The azepane structure is found in some ion channel modulators.

Enzymes: The pyridine moiety is a key component of various enzyme inhibitors, including kinases and proteases. rsc.org

Understanding the structure-activity relationship (SAR) will be crucial. This involves synthesizing analogs with modifications to both the azepane and pyridine rings to probe the key interactions responsible for any observed biological activity.

Development as a Research Tool or Probe in Chemical Biology

A molecule with novel biological activity can be developed into a chemical probe to study cellular pathways. If this compound is found to have a specific and potent interaction with a particular protein, it could be modified to create a valuable research tool.

Potential modifications include:

Biotinylation: For use in pull-down assays to identify binding partners.

Fluorescent Labeling: To visualize the subcellular localization of its target.

Photo-affinity Labeling: To covalently link to its target for unambiguous identification.

Such probes would be invaluable for dissecting complex biological processes and validating new drug targets.

Integration with Advanced Computational Design Frameworks

Computational chemistry offers a powerful toolkit for accelerating drug discovery. For this compound, in silico methods can be employed to predict its properties and guide experimental work.

Key computational approaches would involve:

Molecular Docking: To predict the binding mode and affinity of the compound against a library of known protein structures.

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the compound in a simulated biological environment and assess the stability of its interactions with potential targets.

Quantitative Structure-Activity Relationship (QSAR): If a series of analogs are synthesized and tested, QSAR models can be built to predict the activity of new, unsynthesized compounds. researchgate.net

These computational studies can help prioritize synthetic efforts and provide a deeper understanding of the molecular basis of action.

Potential in Materials Science or Agrochemical Research

The pyridine scaffold is not only important in pharmaceuticals but also in materials science and agrochemicals. nih.gov Pyridine-containing polymers can have interesting electronic and optical properties. In agriculture, many herbicides and pesticides incorporate a pyridine ring.

Future research could explore the utility of this compound or its derivatives in these areas. For instance, its ability to coordinate with metal ions could be investigated for applications in catalysis or sensor technology. Its biological activity profile might also suggest potential as a lead structure for the development of new agrochemicals, provided it meets the stringent environmental and safety criteria. The strategic inclusion of pyridine rings is a known practice in the molecular design of pesticides. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.